molecular formula C17H22N2O B085804 4,4'-Bis(dimethylamino)benzhydrol CAS No. 119-58-4

4,4'-Bis(dimethylamino)benzhydrol

Cat. No.: B085804
CAS No.: 119-58-4
M. Wt: 270.37 g/mol
InChI Key: YLZSIUVOIFJGQZ-UHFFFAOYSA-N
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Description

4,4'-Bis(dimethylamino)benzhydrol (CAS 119-58-4), also known as Michler’s Hydrol, is a benzhydrol derivative with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . It is characterized by two dimethylamino groups (-N(CH₃)₂) at the para positions of the benzene rings. The compound exists as a gray to brown crystalline solid with a melting point of 98–105°C and is soluble in organic solvents like toluene . Its primary application lies in colorimetric assays for quantifying human mercaptalbumin (HMA) in serum, leveraging its thiol-reactive properties to produce measurable absorbance changes at 612 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Bis(dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(dimethylamino)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)benzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₇H₂₂N₂O
  • Molecular Weight : 270.38 g/mol
  • Appearance : White solid, soluble in many organic solvents
  • Melting Point : 172 - 175 °C

Dyes and Pigments

Triarylmethane Dyes Precursor
4,4'-Bis(dimethylamino)benzhydrol serves as a precursor in the synthesis of triarylmethane dyes, which are widely utilized in textiles, inks, and cosmetics due to their vibrant colors and stability. These dyes are characterized by their excellent lightfastness and resistance to fading.

Dye TypeApplication AreaProperties
Triarylmethane DyesTextiles, InksBright colors, Lightfastness
Acid DyesWool and SilkGood solubility
Basic DyesAcrylics and PlasticsHigh affinity for fibers

Analytical Chemistry

Colorimetric Assays
Recent studies have highlighted the use of this compound in colorimetric assays for measuring thiol concentrations in biological samples. The compound exhibits a strong absorption peak at 612 nm, making it useful for detecting thiols due to its color change upon reaction.

Case Study: Thiol Measurement in Serum Samples

In a study involving serum samples from healthy subjects, the concentration of thiols was determined using Michler's Hydrol. The methodology involved measuring changes in absorbance at 612 nm after reacting with free thiols.

  • Methodology :
    • Samples were treated with iodoacetamide for alkylation.
    • Absorbance was measured using a microplate reader.
  • Results :
    • A correlation between thiol concentration and absorbance was established.

This application is particularly relevant in clinical diagnostics where thiol levels can indicate oxidative stress or other pathological conditions .

Biological Applications

Potential Antioxidant Activity
Studies suggest that this compound may exhibit antioxidant properties due to its ability to react with free radicals. This potential makes it a candidate for further research into therapeutic applications in oxidative stress-related diseases.

Synthesis of Other Compounds

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

Compound TypeExample Applications
PharmaceuticalsDrug development
AgrochemicalsPesticide formulation

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylamino)benzhydrol involves its ability to undergo oxidation and reduction reactions. The dimethylamino groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s molecular targets and pathways are primarily related to its role as a precursor in dye synthesis and its interactions with various oxidizing and reducing agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

4,4'-Dimethoxybenzhydrol

  • Structure: Methoxy (-OCH₃) groups replace dimethylamino substituents.
  • pKₐ (Carbocation Stability) : pKᵣ⁺ = -5.71 (similar to Michler’s Hydrol, pKᵣ⁺ = -5.61) .
  • Reactivity: Undergoes reduction to diphenylmethane without demethylation under hypophosphorous acid/iodine conditions, unlike its mono-methoxy counterpart .
  • Applications: Limited utility in thiol detection due to lack of dimethylamino electron-donating groups, which are critical for redox-sensitive color changes.

4-Methoxybenzhydrol

  • Structure : Single methoxy group at one para position.
  • pKₐ (Carbocation Stability) : pKᵣ⁺ = -7.9 , leading to demethylation during reduction instead of carbocation stabilization .
  • Key Difference : Lower carbocation stability compared to Michler’s Hydrol, making it unsuitable for applications requiring controlled redox reactions.

4,4'-Bis(diethylamino)benzhydrol (CAS 134-91-8)

  • Structure: Diethylamino (-N(CH₂CH₃)₂) groups replace dimethylamino substituents.
  • Molecular Weight : 294.44 g/mol (vs. 270.37 for Michler’s Hydrol) .
  • Toxicity: No specific LD₅₀ data available, but alkyl chain length can modulate toxicity profiles.

4,4'-Bis(dipropylamino)benzhydrol

  • Synthesis : Prepared from N,N-dipropylaniline via modified purification protocols .
  • Applications: Limited documentation, but extended alkyl chains may enhance lipid membrane permeability for niche industrial uses.

Comparative Data Table

Property 4,4'-Bis(dimethylamino)benzhydrol 4,4'-Dimethoxybenzhydrol 4-Methoxybenzhydrol 4,4'-Bis(diethylamino)benzhydrol
Molecular Formula C₁₇H₂₂N₂O C₁₅H₁₆O₃ C₁₄H₁₄O₂ C₂₁H₃₀N₂O
Molecular Weight (g/mol) 270.37 244.29 214.26 294.44
Melting Point (°C) 98–105 Not reported Not reported Not reported
pKᵣ⁺ (Carbocation) -5.61 -5.71 -7.9 Not reported
Key Application HMA quantification Limited industrial use Synthetic intermediate Undocumented
Toxicity (Rat LD₅₀) 500 mg/kg (oral LDLo) No data No data No data

Research Findings and Functional Insights

  • Electron-Donating Groups: The dimethylamino groups in Michler’s Hydrol enhance carbocation stability (pKᵣ⁺ = -5.61), enabling its use in redox reactions. Methoxy analogues exhibit similar stabilization but lack thiol reactivity .
  • Safety Profiles : Michler’s Hydrol poses risks of skin/eye irritation (GHS Category 2), necessitating precautions during handling . Analogues with bulkier substituents may exhibit modified toxicity but require further study.

Biological Activity

4,4'-Bis(dimethylamino)benzhydrol, also known as Michler's hydrol, is an organic compound with significant biological activity attributed to its unique chemical structure. The compound is characterized by the presence of two dimethylamino groups attached to a benzhydrol framework, which enhances its reactivity and interaction with various biological targets. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C17_{17}H22_{22}N2_2O
  • Molecular Weight : 270.369 g/mol
  • CAS Number : 119-58-4
  • Physical State : White solid, soluble in various organic solvents.

The biological activity of this compound is primarily influenced by its dimethylamino groups. These groups can engage in hydrogen bonding and electrostatic interactions with biomolecules, facilitating various biochemical processes. The compound is known to undergo oxidation and reduction reactions, which play a crucial role in its biological effects.

Interaction with Biomolecules

Research indicates that this compound can modulate the activity of neurotransmitter receptors, particularly dopamine receptors. Its structural similarity to other dimethylamino-substituted compounds suggests potential interactions that could influence signaling pathways related to mood regulation and cognitive functions .

Biological Activities

The compound exhibits a range of biological activities:

  • Antioxidant Properties : It has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacteria and fungi .
  • Endocrine Disruption Potential : Some studies indicate that prolonged exposure may lead to endocrine disruption, highlighting the need for caution in its application .
  • Fluorescent Probe : Due to its fluorescent properties, it is utilized in biochemical assays for studying enzyme-catalyzed reactions.

Pharmacological Studies

A study conducted on the pharmacological effects of this compound revealed its potential as a G protein-biased agonist for dopamine receptors. This finding suggests that the compound could be leveraged for therapeutic strategies targeting dopamine-related disorders .

Compoundβ-arrestin E max (%)β-arrestin EC50 (nM)cAMP E max (%)cAMP EC50 (nM)
123135015
322764229
640485043

Toxicological Assessments

Toxicological evaluations have indicated that while acute exposure may not pose significant health risks, chronic exposure could lead to adverse effects such as skin irritation and potential reproductive toxicity .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Drug Development : Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for psychiatric disorders.
  • Dyes and Pigments : As a precursor to triarylmethane dyes, it finds utility in the textile industry .
  • Fluorescent Probes : Its fluorescent properties make it valuable in biochemical research for tracking enzymatic reactions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4,4'-Bis(dimethylamino)benzhydrol, and how can conflicting data be resolved?

  • Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥98% area%), and validate results with total nitrogen analysis . For structural confirmation, employ melting point analysis (102–105°C) and solubility tests (e.g., in toluene) . If spectral data conflicts with literature (e.g., IR or NMR), cross-reference with the CRC Handbook of Chemistry and Physics for standardized physical properties .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodology : Store in a cool, ventilated area away from oxidizers and heat sources. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to its irritant properties . For spills, avoid dry sweeping; instead, use damp cloths and dispose of waste according to local environmental regulations .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology : A two-step synthesis involves condensation of 3-dimethylaminobenzoic acid with this compound in sulfuric acid, followed by oxidation with lead dioxide in dilute HCl to yield derivatives like crystal violet lactone (CVL) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodology : It serves as a precursor for dyes (e.g., wool dyes via dehydrative coupling with R acid) and pharmaceuticals (e.g., synthesis of neostigmine methylsulfate intermediates) . Its electron-rich structure also makes it useful in photoinitiator systems for polymer chemistry .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported toxicity data for this compound?

  • Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate historical data, as existing studies note incomplete toxicological profiles . Cross-reference regulatory databases (e.g., TSCA, EU REACH) for hazard classifications and compare with structurally similar compounds (e.g., Michler’s ketone) .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Methodology : Use catalytic additives (e.g., p-toluenesulfonic acid) to enhance condensation efficiency . For oxidation steps, substitute lead dioxide with eco-friendly alternatives (e.g., MnO₂) and monitor reaction kinetics via UV-Vis spectroscopy to track intermediate formation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in dye synthesis?

  • Methodology : Perform accelerated stability studies (40–60°C, pH 2–12) and analyze degradation products via LC-MS. Compare results with thermodynamic data (e.g., ΔH of combustion) to predict decomposition pathways .

Q. What mechanistic insights explain the compound’s reactivity in free radical polymerization systems?

  • Methodology : Use electron paramagnetic resonance (EPR) to detect radical intermediates during photoinitiation. Computational modeling (DFT) can map electron density distribution to predict sites of radical formation .

Q. How do structural modifications of this compound affect its optical properties in sensor applications?

  • Methodology : Introduce substituents (e.g., sulfonyl groups) and measure changes in absorption/emission spectra. Correlate Hammett parameters with fluorescence quantum yields to design derivatives with tailored Stokes shifts .

Q. What ecological risks are associated with this compound, and how can they be mitigated in industrial research?

  • Methodology : Perform aquatic toxicity assays (e.g., Daphnia magna LC50) and model bioaccumulation potential using logP values. Develop biodegradation protocols using microbial consortia isolated from contaminated sites .

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSIUVOIFJGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051603
Record name 4,4'-Bis(dimethylamino)benzhydrol
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Molecular Weight

270.37 g/mol
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CAS No.

119-58-4
Record name 4,4′-Bis(dimethylamino)benzhydrol
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-
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Record name 4,4'-bis(dimethylamino)benzhydryl alcohol
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